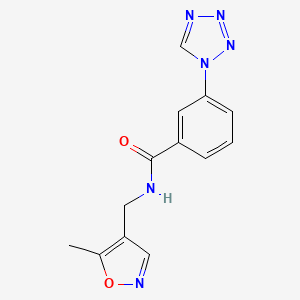![molecular formula C20H24FN5O B2727598 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 2034234-07-4](/img/structure/B2727598.png)
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridazine ring, and a fluorobenzyl group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazine ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via alkylation reactions, using reagents such as 4-fluorobenzyl bromide.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(4-chlorobenzyl)acetamide
- 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide stands out due to the presence of the fluorobenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This unique feature may contribute to its distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c21-17-5-1-15(2-6-17)13-22-20(27)14-25-9-11-26(12-10-25)19-8-7-18(23-24-19)16-3-4-16/h1-2,5-8,16H,3-4,9-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPJCPCRTOXEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}acetamide](/img/structure/B2727516.png)

![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2727518.png)

![METHYL 2-(2-BENZYL-5-OXOPYRAZOLIDINE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2727520.png)
![3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2727522.png)

![1-(5-fluoropyrimidin-2-yl)-4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperazin-2-one](/img/structure/B2727527.png)
![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)

![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)
![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)
![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)
